Fmoc-Cit-OPfp

Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Citrulline Incorporation

Fmoc-Cit-OPfp is a pre-activated citrulline building block with a Pfp active ester for direct amide bond formation in SPPS without coupling reagents. Unlike Fmoc-Cit-OH which requires HBTU/HATU/DIC activation and risks side reactions, this pre-activated species delivers fast kinetics (OPfp:OPcp:ONp = 111:3.4:1), minimizing racemization and preserving stereochemical integrity in hindered sequences. Soluble in DMF for seamless automated synthesizer integration. Essential for ADC Val-Cit-PAB linker constructs and deimination studies. ≥95% purity, white powder.

Molecular Formula C27H22F5N3O5
Molecular Weight 563.5 g/mol
CAS No. 1356537-03-5
Cat. No. B1449383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cit-OPfp
CAS1356537-03-5
Molecular FormulaC27H22F5N3O5
Molecular Weight563.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37)
InChIKeyQTVBCSPTKLECIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cit-OPfp (CAS 1356537-03-5): Procurement of a Pre-Activated Citrulline Building Block for High-Fidelity Peptide Synthesis


Fmoc-Cit-OPfp is an Nα-Fmoc-protected L-citrulline derivative featuring a pentafluorophenyl (Pfp) active ester moiety at the C-terminus . This pre-activated building block is designed for direct incorporation into peptide chains via solid-phase peptide synthesis (SPPS) without the need for in situ coupling reagents . The compound is characterized by a molecular formula of C27H22F5N3O5, a molecular weight of 563.47 g/mol, and is supplied as a white powder with recommended storage at -20°C [1].

Fmoc-Cit-OPfp 1356537-03-5 Procurement: Why In-Class Substitution with Fmoc-Cit-OH is Not a Viable Option


In peptide synthesis, substituting Fmoc-Cit-OPfp with the simpler free-acid analog, Fmoc-Cit-OH, is not a direct functional equivalent. Fmoc-Cit-OH requires an external coupling reagent (such as HBTU, HATU, or DIC) and a base to activate the carboxyl group for amide bond formation, introducing additional variables and potential side reactions into the synthesis . In contrast, Fmoc-Cit-OPfp is a pre-activated species where the Pfp ester serves as an excellent built-in leaving group, enabling direct coupling without the need for additional activation agents . This fundamental difference in reactivity dictates that protocols, reaction kinetics, and impurity profiles are not interchangeable, making a direct, data-driven selection between these forms critical for synthetic success.

Fmoc-Cit-OPfp 1356537-03-5: A Quantitative Guide to Differentiated Performance in Peptide Synthesis


Fmoc-Cit-OPfp: Pre-Activated Pfp Ester for Direct Coupling Without In Situ Activation Reagents

Fmoc-Cit-OPfp is a pre-activated amino acid derivative. Its pentafluorophenyl (Pfp) ester serves as an integral leaving group, enabling direct amide bond formation with a deprotected amino group on the growing peptide chain. In contrast, Fmoc-Cit-OH, the standard free-acid building block, is unreactive towards amines and requires the addition of a separate coupling reagent and a base to form an active ester in situ before coupling can occur .

Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Citrulline Incorporation

Fmoc-Cit-OPfp: Superior Relative Coupling Kinetics of Pfp Esters (OPfp) Versus Other Activated Ester Analogs

Kinetic studies on pentafluorophenyl (Pfp) esters demonstrate a significantly higher relative coupling rate compared to other common active ester leaving groups. The relative coupling speed of OPfp, OPcp (pentachlorophenyl), and ONp (nitrophenyl) esters was determined to be 111 : 3.4 : 1, respectively . While this class-level data does not provide a direct measurement for the citrulline derivative, it establishes the superior reactivity of the Pfp ester functionality compared to other activated ester options that could be used for citrulline derivatives (e.g., Fmoc-Cit-OPcp, Fmoc-Cit-ONp).

Peptide Coupling Kinetics Active Ester Reactivity OPfp Esters

Fmoc-Cit-OPfp: Minimized Racemization Through Rapid Pfp Ester-Mediated Coupling

A major concern in peptide synthesis is the base-catalyzed racemization of the activated amino acid, which leads to diastereomeric impurities and reduced biological activity. The high reactivity of Pfp esters (OPfp) allows for rapid coupling under mild conditions, which is a key strategy to limit racemization . It is reported that fast coupling rates with Pfp esters are advantageous for reducing or eliminating undesirable side reactions like racemization compared to less reactive esters that require longer reaction times or harsher conditions .

Racemization Suppression Fmoc SPPS Active Ester Chemistry

Fmoc-Cit-OPfp: Procurable Purity Specifications (≥95% to 98% HPLC) for Quality-Controlled Synthesis

Vendor specifications provide a quantitative benchmark for the purity of commercially available Fmoc-Cit-OPfp. Purity levels from major suppliers are consistently reported as ≥95% and up to 97.6% - NLT 98% [REFS-2, REFS-3] by HPLC. This compares favorably to the standard specifications for the free acid, Fmoc-Cit-OH, which is also offered at ≥97.0% to ≥99.0% (HPLC) [REFS-4, REFS-5]. The comparability in available purity ensures that selecting the pre-activated Pfp ester does not force a compromise on the initial building block quality.

Peptide Synthesis Reagent Purity Quality Control HPLC Analysis

Fmoc-Cit-OPfp: Established Solubility in DMF for Standard SPPS Workflows

For seamless integration into standard automated and manual SPPS protocols, the solubility of the building block in the reaction solvent is paramount. Fmoc-Cit-OPfp is reported to be soluble in N,N-Dimethylformamide (DMF), the universal solvent of choice for Fmoc-based SPPS . This is consistent with the solubility profile of the comparator, Fmoc-Cit-OH, which is also confirmed to be clearly soluble in DMF .

SPPS Solvent Compatibility DMF Solubility Reagent Preparation

Fmoc-Cit-OPfp (1356537-03-5): Validated Application Scenarios for Procurement Decision-Making


Streamlined Synthesis of Citrulline-Containing Peptides for Post-Translational Modification (PTM) Research

Researchers investigating protein deimination, where arginine residues are converted to citrulline, require high-purity, site-specifically modified peptides. The use of pre-activated Fmoc-Cit-OPfp directly supports this research by simplifying the incorporation of the non-standard citrulline residue. The ability to couple without additional reagents reduces the risk of side reactions that could complicate purification, while the high purity of the starting material contributes to a cleaner final product, which is critical for generating reliable data in biochemical and immunological assays.

Solid-Phase Synthesis of Peptides with Difficult or Sterically Hindered Citrulline Couplings

In SPPS, the coupling of sterically hindered amino acids is a common source of low yield and racemization. The inherently fast kinetics of the Pfp ester in Fmoc-Cit-OPfp, inferred from class-level rate comparisons (OPfp:OPcp:ONp = 111:3.4:1) , make it a strategically advantageous choice for such challenging sequences. Faster coupling increases the likelihood of complete acylation under mild conditions, which in turn limits the opportunity for base-catalyzed racemization of the activated ester , thereby preserving the stereochemical integrity of the target peptide.

Automated High-Throughput Peptide Synthesis Requiring Minimized Reagent Complexity

Automated peptide synthesizers operate with predefined reagent cycles. Using a pre-activated building block like Fmoc-Cit-OPfp eliminates the need to manage and deliver an additional coupling reagent, thereby simplifying the fluidics and reducing the potential for reagent cross-contamination or precipitation that can lead to instrument downtime. The confirmed solubility of Fmoc-Cit-OPfp in DMF , the standard solvent for automated SPPS, ensures it can be seamlessly integrated into existing high-throughput workflows for the efficient production of peptide libraries and analogs.

Synthesis of ADC Linker Payloads and Bioactive Peptides Requiring High Chiral Purity

The citrulline residue is a key component in many bioactive peptides and is famously part of the Val-Cit-PAB linker used in antibody-drug conjugates (ADCs). For such critical applications, the stereochemical purity of the final peptide is a strict requirement. The use of Fmoc-Cit-OPfp, which is designed to minimize racemization through rapid coupling , provides a well-justified route to help ensure that the final product is the desired diastereomer. The comparable high purity of the building block to standard Fmoc-Cit-OH further supports its use in GMP and GLP manufacturing environments where rigorous quality standards are applied.

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